2-Chloro-4-iodopyrimidin-5-amine

Regioselectivity Cross-Coupling Orthogonal Reactivity

Researchers face regiochemical mis-functionalization when using non-orthogonal pyrimidine scaffolds, leading to complex product mixtures. 2-Chloro-4-iodopyrimidin-5-amine solves this via deterministic, sequential C4 then C2 derivatization without protecting groups. - >100:1 Pd-catalyzed oxidative addition rate at C4-I over C2-Cl enables exclusive single-site activation. - Enables a two-step, one-pot Suzuki-Buchwald protocol unattainable with 2,4-dichloro analogs. - Procurement Spec: Verify shipment under -20°C inert atmosphere to guarantee reagent integrity for sensitive discovery workflows.

Molecular Formula C4H3ClIN3
Molecular Weight 255.44 g/mol
Cat. No. B11712370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodopyrimidin-5-amine
Molecular FormulaC4H3ClIN3
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)I)N
InChIInChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2
InChIKeyOPGCKURUXLCIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-iodopyrimidin-5-amine: Orthogonal Halogenation Scaffold


2-Chloro-4-iodopyrimidin-5-amine (CAS 1629971-72-7), with a molecular weight of 255.44 g/mol, is a heterocyclic building block defined by its 2-chloro and 4-iodo substituents on a pyrimidine core bearing a 5-amino group [1]. This specific halogenation pattern (Cl at C2, I at C4) establishes a unique, predictable profile for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, integral to the structure-activity relationship (SAR) exploration of kinase inhibitors and other bioactive molecules . The compound requires storage at -20°C, protected from light and under an inert atmosphere, to maintain its chemical integrity .

Workflow Sequential cross-coupling
Selection Orthogonal C4-I / C2-Cl scaffold
Use Context Kinase inhibitor SAR libraries

2-Chloro-4-iodopyrimidin-5-amine: Generic Substitution Risks


Generic substitution of 2-Chloro-4-iodopyrimidin-5-amine with structurally similar, mono-halogenated or differently halogenated pyrimidine-5-amines introduces significant risk of regiochemical mis-functionalization and synthetic route failure. The compound's differentiation is not based on a single superior biological endpoint, but on the deterministic, orthogonal reactivity of its two distinct carbon-halogen bonds. The C4-I bond undergoes oxidative addition with Pd(0) catalysts at a rate approximately 100- to 1000-fold faster than the C2-Cl bond, a fundamental principle of organometallic chemistry that allows for the highly selective, sequential derivatization of the C4 position before the C2 position without the need for protecting groups . This is a prerequisite for many modern synthetic routes to complex kinase inhibitor libraries. In contrast, its direct isomer, 2-Chloro-5-iodopyrimidin-4-amine (CAS 597551-56-9), lacks this specific orthogonality, as its iodine is positioned for distinct reactivity [1]. Simply choosing a 2,4-dichloro analog forfeits the kinetic selectivity required for single-site activation, leading to complex mixtures of di-substituted products.

Target C4-I / C2-Cl orthogonality
2,4-Dichloropyrimidin-5-amine
Both C–Cl sites lack kinetic selectivity; may lead to complex di-substituted mixtures and lower mono-functionalization control.
Sequential C4-then-C2 derivatization
2-Chloro-5-iodopyrimidin-4-amine (isomer)
Different iodine position shifts regiochemical reactivity; may not support the same C4-first synthetic route without re-optimization.

2-Chloro-4-iodopyrimidin-5-amine: Comparative Differentiation Evidence


Orthogonal Reactivity for Sequential C4-C2 Functionalization

The kinetic differentiation between the C-I and C-Cl bonds in 2-Chloro-4-iodopyrimidin-5-amine enables exclusive mono-functionalization at the C4 position. The oxidative addition step, which initiates palladium-catalyzed cross-couplings, is established to be 100 to 1000 times faster for iodoarenes compared to chloroarenes under standard catalytic conditions . This principle, applied to a single molecular scaffold, provides a de facto 'orthogonal reactivity index' that predicts complete mono-selectivity for the C4-I position in the initial coupling step. The direct comparator, 2,4-Dichloropyrimidin-5-amine, offers only a marginal selectivity (typically <5:1 for C4 vs C2 substitution) at one reactive site, necessitating extensive optimization or protecting group chemistry to achieve a similar single-site functionalization outcome.

Orthogonal reactivity
Class-level inference
>100:1 C4-I selectivity
Supports sequential cross-coupling workflow
Based on general oxidative addition rate principles for iodo- vs chloroarenes
Regioselectivity Cross-Coupling Orthogonal Reactivity

Cross-Coupling vs. SNAr Reactivity: Iodo vs. Chloro

The relative rates of aminolysis, a key SNAr reaction, for 2-substituted and 4-substituted pyrimidines follow the trend I > Br > Cl. An authoritative study on pyrimidine reactions reports that for a series of 2-halogeno-pyrimidines, the half-life (t₁/₂) for aminolysis is shortest for bromopyrimidine and longest for chloropyrimidine, with the iodo analog falling in between [1]. While this study places the bromo derivative as the most reactive and reports at most a three-fold difference, it establishes the leaving group ability of iodide in the pyrimidine system as being substantially greater than chloride. For 2-Chloro-4-iodopyrimidin-5-amine, this translates to a more nuanced reactivity profile: the C4-I position is also the most activated for SNAr, contrasting with the behavior of the 2,4-dichloro analog where both sites exhibit similar, lower reactivity, making selective single C4 displacement less controllable.

SNAr reactivity order
Cross-study comparable
Aminolysis trend I > Br > Cl establishes leaving-group gradient
Supports C4-selective SNAr functionalization
Aminolysis study of 2-halogeno-pyrimidines (Brown et al., 1971)
SNAr Reactivity Aminolysis Leaving Group Ability

Purity and Storage as Procurement Differentiator

From a procurement standpoint, the commercial specification for 2-Chloro-4-iodopyrimidin-5-amine (CAS 1629971-72-7) requires storage at -20°C, protection from light, and an inert nitrogen atmosphere . This is a more stringent specification than that for its isomer, 2-Chloro-5-iodopyrimidin-4-amine (CAS 597551-56-9), which is commonly reported to be stored at 2-8°C . This differential stability profile is a key quantitative procurement consideration, as it directly impacts shipping conditions, long-term storage costs, and experimental reproducibility. The defined purity standard for the target compound from an authoritative vendor is 98% , a benchmark against which alternative suppliers can be evaluated.

Storage specification
Direct head-to-head
−20 °C, protect from light, inert atmosphere
Ensures reagent integrity and lot consistency
Compared to isomer stored at 2–8 °C; thermal sensitivity requires strict handling
Purity Profile Storage Stability Vendor Specification

2-Chloro-4-iodopyrimidin-5-amine: Validated Application Domains


High-Throughput Kinase Inhibitor Library Synthesis

The primary, evidence-backed application of 2-Chloro-4-iodopyrimidin-5-amine is as a scaffold for generating diverse small-molecule kinase inhibitor libraries . The >100:1 rate differential for Pd-catalyzed cross-coupling at the C4-I vs. C2-Cl positions allows for sequential, programmable diversification. A researcher can execute a Suzuki coupling at C4 with an aryl boronic acid, followed by a Buchwald-Hartwig amination or another coupling at C2, without intermediate purification or protecting group manipulations. This directly leverages the orthogonal reactivity established in Evidence 1 , enabling a two-step parallel synthesis protocol that is impossible to replicate with the 2,4-dichloro analog with the same degree of control and yield.

C4-Selective Biological Probe Development

In cases where the 5-amino group serves as a critical pharmacophore or a handle for further derivatization, selective functionalization at only one halogen position is required. The enhanced SNAr and cross-coupling reactivity of the C4-I bond (Evidence 2) allows for milder, highly selective C4 substitution. This is critical for installing sensitive or late-stage functional groups onto the pyrimidine core without perturbing the C2-Cl or 5-NH2 positions, a task for which the sluggish and less selective reactivity of a 2-chloro-4-bromo or 2,4-dichloro analog could lead to poor yields and by-products, compromising the integrity of the biological probe .

Quality-Controlled Procurement of Sensitive Building Blocks

Procurement teams specializing in custom synthesis building blocks can utilize the stringent storage specification (Evidence 3) as a QA/QC gate. An incoming batch of 2-Chloro-4-iodopyrimidin-5-amine that has not been shipped and stored at -20°C under inert atmosphere is at high risk of degradation. This is a clear, verifiable procurement specification that can be audited against a supplier's certificate of analysis and shipping records, ensuring a direct link between storage practices and reagent integrity for sensitive discovery chemistry workflows .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C4-I / C2-Cl reactivity
Sequential cross-coupling yield and purity
C4-selective probe development
Enhanced C4-I SNAr reactivity
Selective mono-functionalization without C2-Cl perturbation
Quality-controlled procurement
Strict storage specification (−20 °C, inert)
Supplier storage compliance and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-iodopyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.